molecular formula C21H17F3N2O4S B11520582 N-[2-(naphthalen-1-yloxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide

N-[2-(naphthalen-1-yloxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide

Cat. No.: B11520582
M. Wt: 450.4 g/mol
InChI Key: GSSSWUNJZSJWHX-UHFFFAOYSA-N
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Description

N-[2-(naphthalen-1-yloxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a naphthalene ring, a nitro group, and a trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(naphthalen-1-yloxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the naphthalen-1-yloxyethyl intermediate, followed by the introduction of the nitro and trifluoromethyl groups. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(naphthalen-1-yloxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional oxygen-containing functional groups.

Scientific Research Applications

N-[2-(naphthalen-1-yloxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(naphthalen-1-yloxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(naphthalen-2-yloxy)ethyl)-acetamide
  • 2-naphthalen-1-yl-N-(2-o-tolyloxy-ethyl)-acetamide
  • 2-naphthalen-1-yl-N-(2,2,2-trichloro-1-hydroxy-ethyl)-acetamide

Uniqueness

N-[2-(naphthalen-1-yloxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C21H17F3N2O4S

Molecular Weight

450.4 g/mol

IUPAC Name

N-(2-naphthalen-1-yloxyethyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide

InChI

InChI=1S/C21H17F3N2O4S/c22-21(23,24)15-8-9-19(17(12-15)26(28)29)31-13-20(27)25-10-11-30-18-7-3-5-14-4-1-2-6-16(14)18/h1-9,12H,10-11,13H2,(H,25,27)

InChI Key

GSSSWUNJZSJWHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCNC(=O)CSC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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